3-Fluoro-2-hydroxypyridine is a highly versatile fluorinated N-heterocyclic building block that exists in a tautomeric equilibrium with 3-fluoro-2-pyridone. Characterized by a pKa of approximately 10.96, the introduction of the highly electronegative fluorine atom at the 3-position significantly alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the pyridone core compared to its non-fluorinated counterparts . In industrial and research procurement, this compound is primarily sourced as a specialized precursor for synthesizing advanced pharmaceutical active ingredients—such as oxazolidinone antibacterials and GluN2B-selective negative allosteric modulators [1]—as well as serving as an environmentally sensitive 19F NMR tag for protein structural analysis [2]. Its precise substitution pattern offers a unique balance of reduced basicity and enhanced metabolic stability, making it a critical choice for overcoming the limitations of traditional pyridine or imidazole scaffolds.
Substituting 3-fluoro-2-hydroxypyridine with generic alternatives like unsubstituted 2-hydroxypyridine or positional isomers (e.g., 5-fluoro-2-hydroxypyridine) fundamentally compromises downstream product performance. The lack of a 3-position fluorine in 2-hydroxypyridine results in a higher pKa and increased basicity, which often translates to unacceptable hERG channel liabilities and poor blood-brain barrier penetration in medicinal chemistry applications [1]. Furthermore, positional isomers like 5-fluoro-2-hydroxypyridine do not exert the same direct inductive effect on the adjacent nitrogen and oxygen atoms, leading to suboptimal tautomeric shifts and reduced chemical shift sensitivity when utilized as 19F NMR probes [2]. Consequently, for workflows requiring precise modulation of basicity, metabolic blocking, or environmental sensitivity, the exact 3-fluoro substitution is strictly required.
The strategic placement of a fluorine atom at the 3-position of the 2-hydroxypyridine core induces a strong electron-withdrawing effect that significantly reduces the basicity of the nitrogen atom. While unsubstituted 2-hydroxypyridine exhibits a pKa of approximately 11.7, 3-fluoro-2-hydroxypyridine demonstrates a lowered pKa of 10.96 [1]. In the development of GluN2B-selective negative allosteric modulators, replacing basic aminoimidazole moieties with the 3-fluoro-2-hydroxypyridine motif successfully minimized hydrogen bond donors and mitigated hERG channel inhibition while improving brain penetrance[2].
| Evidence Dimension | Predicted pKa and basicity reduction |
| Target Compound Data | pKa ~10.96 (3-fluoro-2-hydroxypyridine) |
| Comparator Or Baseline | pKa ~11.7 (2-hydroxypyridine) |
| Quantified Difference | ~0.74 pKa unit reduction, leading to decreased nitrogen basicity |
| Conditions | Standard predictive pKa modeling and medicinal chemistry scaffold evaluation |
Procurement of this specific fluorinated analog is essential for drug discovery programs aiming to engineer out cardiovascular safety liabilities (hERG) associated with more basic N-heterocycles.
When utilized as a starting material for 3-(pyridine-3-yl)-2-oxazolidinone derivatives, 3-fluoro-2-hydroxypyridine yields final compounds with superior resistance profiles compared to standard clinical benchmarks. In microbiological assays, oxazolidinone derivatives synthesized from 3-fluoro-2-hydroxypyridine (e.g., compound 21d) maintained a stable inhibitory effect against Streptococcus pneumoniae (ATCC 49619) without significant resistance growth for 15 days [1]. This performance considerably exceeds that of the non-fluorinated baseline antibiotic, linezolid, which typically exhibits faster resistance onset under identical conditions [1].
| Evidence Dimension | Days to observable bacterial resistance growth |
| Target Compound Data | 15 days (for 3-fluoro-2-hydroxypyridine derived oxazolidinone) |
| Comparator Or Baseline | <15 days (Linezolid baseline) |
| Quantified Difference | Extended stable efficacy and delayed resistance onset |
| Conditions | In vitro resistance assay against S. pneumoniae (ATCC 49619) |
Buyers synthesizing next-generation antimicrobial agents must select this specific fluorinated precursor to achieve the extended resistance-breaking profiles required for modern therapeutics.
Fluorinated 2-pyridones are highly valued as tautomeric tags for protein NMR because their tautomeric equilibrium is sensitive to local solvent polarity and electrostatics. Comparative studies of fluorinated pyridones reveal that electron-withdrawing substituents specifically at the 3-position—adjacent to the lactam/lactim functional group—yield the greatest chemical shift sensitivity [1]. The 3-fluoro substitution maximizes the responsiveness of the tag to changes in the local environment compared to 4-, 5-, or 6-substituted isomers, allowing for highly resolved tracking of protein conformational changes [1].
| Evidence Dimension | 19F NMR chemical shift sensitivity to solvent polarity |
| Target Compound Data | Maximum sensitivity (3-substituted fluorinated pyridones) |
| Comparator Or Baseline | Lower sensitivity (4-, 5-, or 6-substituted fluorinated pyridones) |
| Quantified Difference | Optimal amplification of the chemical shift response |
| Conditions | 19F NMR spectroscopic evaluation in varying solvent polarities |
For laboratories procuring reagents for protein labeling, the 3-fluoro isomer provides the highest resolution data for monitoring local electrostatic and structural changes via NMR.
3-Fluoro-2-hydroxypyridine is the precursor of choice for synthesizing central nervous system (CNS) drugs, such as GluN2B-selective negative allosteric modulators. Its reduced basicity and lower hydrogen bond donor count compared to traditional imidazoles or unsubstituted pyridines make it ideal for improving blood-brain barrier permeability while simultaneously engineering out hERG cardiovascular toxicities [1].
In antimicrobial research, this compound serves as a critical building block for novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives. The incorporation of the 3-fluoro-2-hydroxypyridine motif directly contributes to enhanced in vitro efficacy against Gram-positive bacteria (including MRSA and PRSP) and significantly delays the onset of bacterial resistance compared to standard treatments like linezolid [2].
Due to the high sensitivity of its tautomeric equilibrium to local environmental changes, 3-fluoro-2-hydroxypyridine (and its derivatives) is highly effective as a 19F NMR probe. It is specifically utilized in structural biology workflows to label proteins, where the 3-position fluorine amplifies the chemical shift response to changes in solvent polarity, pH, and local electrostatics better than other positional isomers [3].
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